Cas no 31075-58-8 (2-Morpholin-4-yl-1H-benzimidazole)

2-Morpholin-4-yl-1H-benzimidazole 化学的及び物理的性質
名前と識別子
-
- 2-(4-morpholinyl)-1H-Benzimidazole
- 1H-Benzimidazole,2-(4-morpholinyl)-
- 2-Morpholin-4-yl-1H-benzimidazole
- 4-(1H-benzimidazol-2-yl)morpholine
- SCHEMBL2674838
- MFCD00569559
- LS-05423
- AE-848/09427021
- DTXSID30300868
- NSC139487
- HMS2191K17
- F0306-0771
- Oprea1_003217
- SR-01000316587-1
- 2-morpholinobenzimidazole
- SMR000061725
- SR-01000316587
- MLS000055287
- Z56855916
- NSC-139487
- 1h-benzimidazole, 2-(4-morpholinyl)-
- 2-(morpholin-4-yl)-1H-1,3-benzodiazole
- DYERGUDBIQHVKO-UHFFFAOYSA-N
- 4-(1H-benzo[d]imidazol-2-yl)morpholine
- 31075-58-8
- AKOS000283151
- FT-0684099
- CHEMBL1323603
- ALBB-017055
- 2-(morpholin-4-yl)-1H-benzimidazole
- DB-211317
- STK054606
-
- MDL: MFCD00569559
- インチ: InChI=1S/C11H13N3O/c1-2-4-10-9(3-1)12-11(13-10)14-5-7-15-8-6-14/h1-4H,5-8H2,(H,12,13)
- InChIKey: DYERGUDBIQHVKO-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)NC(=N2)N3CCOCC3
計算された属性
- せいみつぶんしりょう: 203.10600
- どういたいしつりょう: 203.106
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 218
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 41.2A^2
じっけんとくせい
- 密度みつど: 1.283
- ふってん: 408.5°C at 760 mmHg
- フラッシュポイント: 200.9°C
- 屈折率: 1.659
- PSA: 41.15000
- LogP: 1.46450
2-Morpholin-4-yl-1H-benzimidazole セキュリティ情報
- 危険レベル:IRRITANT
2-Morpholin-4-yl-1H-benzimidazole 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Morpholin-4-yl-1H-benzimidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A069004173-5g |
4-(1H-Benzo[d]imidazol-2-yl)morpholine |
31075-58-8 | 95% | 5g |
$879.84 | 2023-09-02 | |
TRC | M732848-100mg |
2-Morpholin-4-yl-1H-benzimidazole |
31075-58-8 | 100mg |
$ 65.00 | 2022-06-03 | ||
abcr | AB264980-10g |
2-(4-Morpholinyl)-1H-benzimidazole; . |
31075-58-8 | 10g |
€480.10 | 2025-02-17 | ||
1PlusChem | 1P0032IG-1g |
1H-Benzimidazole, 2-(4-morpholinyl)- |
31075-58-8 | 95% | 1g |
$61.00 | 2025-02-19 | |
1PlusChem | 1P0032IG-5g |
1H-Benzimidazole, 2-(4-morpholinyl)- |
31075-58-8 | 95% | 5g |
$212.00 | 2025-02-19 | |
TRC | M732848-50mg |
2-Morpholin-4-yl-1H-benzimidazole |
31075-58-8 | 50mg |
$ 50.00 | 2022-06-03 | ||
abcr | AB264980-10 g |
2-(4-Morpholinyl)-1H-benzimidazole |
31075-58-8 | 10g |
€460.10 | 2023-04-26 | ||
abcr | AB264980-1 g |
2-(4-Morpholinyl)-1H-benzimidazole |
31075-58-8 | 1g |
€128.10 | 2023-04-26 | ||
abcr | AB264980-1g |
2-(4-Morpholinyl)-1H-benzimidazole; . |
31075-58-8 | 1g |
€137.20 | 2025-02-17 | ||
abcr | AB264980-5g |
2-(4-Morpholinyl)-1H-benzimidazole; . |
31075-58-8 | 5g |
€381.90 | 2025-02-17 |
2-Morpholin-4-yl-1H-benzimidazole 関連文献
-
Peter R. Clark,Glynn D. Williams,Nicholas C. O. Tomkinson Org. Biomol. Chem. 2019 17 7943
2-Morpholin-4-yl-1H-benzimidazoleに関する追加情報
Introduction to CAS No 31075-58-8: 2-Morpholin-4-yl-1H-benzimidazole
The compound CAS No 31075-58-8, commonly referred to as 2-Morpholin-4-yl-1H-benzimidazole, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a benzimidazole ring system with a morpholine moiety, making it a versatile building block for various applications.
Recent studies have highlighted the potential of 2-Morpholin-4-yl-1H-benzimidazole in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. The benzimidazole core is known for its ability to interact with biological targets such as protein kinases and DNA, while the morpholine group enhances solubility and bioavailability, making this compound an attractive candidate for therapeutic applications.
In terms of synthesis, researchers have explored various methods to efficiently prepare CAS No 31075-58-8. One notable approach involves the condensation of o-phenylenediamine derivatives with aldehydes or ketones in the presence of a morpholine derivative. This method not only simplifies the synthesis process but also allows for fine-tuning of the compound's properties by modifying the substituents on the benzimidazole ring.
The structural versatility of 2-Morpholin-4-yl-1H-benzimidazole has also led to its use in materials science. For instance, derivatives of this compound have been investigated as potential candidates for organic semiconductors due to their conjugated π-systems and electron-rich aromatic rings. These properties make them suitable for applications in organic electronics, such as field-effect transistors and light-emitting diodes.
Moreover, recent advancements in computational chemistry have enabled researchers to predict the electronic and optical properties of CAS No 31075-58-8 with high accuracy. These studies have provided valuable insights into the compound's behavior under various conditions, paving the way for its optimization in both pharmaceutical and materials-related applications.
In conclusion, 2-Morpholin-4-yl-1H-benzimidazole, with its unique structure and diverse functional groups, continues to be a focal point in contemporary chemical research. Its potential applications span across multiple disciplines, underscoring its importance as a key compound in modern science.
31075-58-8 (2-Morpholin-4-yl-1H-benzimidazole) 関連製品
- 2172621-41-7(2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidooxy}-3-methoxypropanoic acid)
- 58780-82-8(N-Methyl-1-(3,4,5-trimethoxyphenyl)methanamine hydrochloride)
- 1805187-57-8(3-(Aminomethyl)-2-cyano-4-(difluoromethyl)pyridine-6-acetonitrile)
- 303147-26-4(2-CHLORO-N-[5-CYANO-2-(METHYLSULFANYL)PHENYL]NICOTINAMIDE)
- 1994788-58-7(3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(1-methylethyl)-5-(4-pyrimidinyl)-)
- 1558273-81-6(1-(1,4-dimethylcyclohexyl)piperazine)
- 2034378-23-7(N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,6-dichlorobenzenesulfonamide)
- 2228566-60-5(2,4-dimethyl-3-(2-nitroethyl)-1H-pyrrole)
- 1807004-85-8(2,4-Bis(trifluoromethyl)-3-methoxymandelic acid)
- 49568-10-7(2,3-Dihydroacridin-4(1H)-one)
